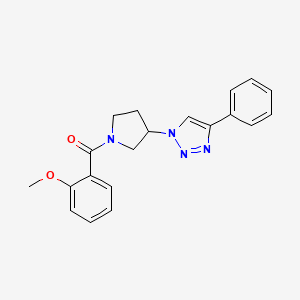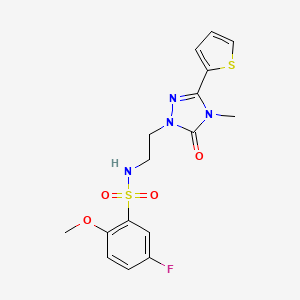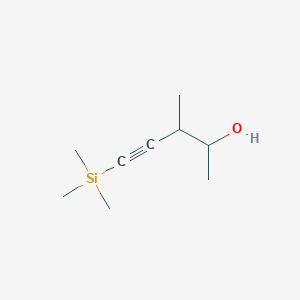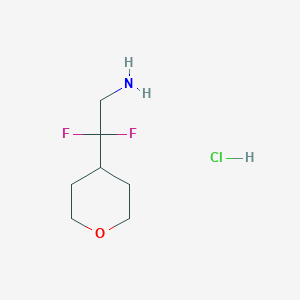![molecular formula C25H28ClN3O4 B2927461 1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride CAS No. 2097861-25-9](/img/structure/B2927461.png)
1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride
カタログ番号 B2927461
CAS番号:
2097861-25-9
分子量: 469.97
InChIキー: XRRQYHUFWPQBDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a quinoline ring, a piperidine ring, and a carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and piperidine rings would give the molecule a rigid, cyclic structure, while the methoxy and carboxamide groups could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .科学的研究の応用
Pharmacological Research
- Quinoline and piperidine derivatives have been explored for their therapeutic potential, including studies on novel anticoagulants, anticonvulsants, and immunomodulators. For instance, a study on MD 805, a quinoline derivative, highlighted its use in patients with chronic renal failure undergoing maintenance hemodialysis, showcasing its anticoagulant properties without marked interindividual differences in coagulation time as monitored by aPTT, making it useful in maintenance anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).
Environmental and Dietary Exposures
- The presence of heterocyclic amines (HCAs) in cooked foods and their potential carcinogenicity has been a significant area of research. These studies aim to understand human exposure to carcinogenic compounds through diet. For example, research has quantified HCAs in various cooked foods, noting that compounds like PhIP and MeIQx are among the most abundant carcinogenic HCAs present in cooked meat. This line of research underscores the continuous exposure of humans to HCAs through normal diets and aims to quantify daily exposures to these compounds (Wakabayashi et al., 1993).
Clinical Studies on Drug Efficacy and Safety
- Clinical research has also focused on the efficacy and safety of compounds structurally related to the queried chemical. For instance, studies on Linomide (quinoline-3-carboxamide), an immunomodulator, assessed its tolerability and preliminary indications of clinical efficacy on secondary progressive MS, providing insight into the potential therapeutic applications of quinoline derivatives (Karussis et al., 1996).
Cancer Research
- The investigation into dietary heterocyclic amines (HCAs) and their association with cancer risk has been a critical area of study. Research has explored the mechanisms of action, exposure levels, and potential health risks of HCAs, contributing to a broader understanding of environmental factors in cancer development. The research underscores the importance of dietary factors in cancer risk, particularly the role of HCAs found in high-temperature cooked meats (Cross et al., 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4.ClH/c1-15-4-6-16(7-5-15)24(29)19-14-27-20-13-22(32-3)21(31-2)12-18(20)23(19)28-10-8-17(9-11-28)25(26)30;/h4-7,12-14,17H,8-11H2,1-3H3,(H2,26,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRQYHUFWPQBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCC(CC4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)
![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)
![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)
![2-bromo-5-chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]pyridine-4-carboxamide](/img/structure/B2927396.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927399.png)